(4-Nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate: is a chemical compound with the molecular formula C15H19N3O5S and a molecular weight of 353.39 g/mol . This compound is known for its applications in synthetic chemistry, particularly as an intermediate in the synthesis of carbapenem antibiotics . It appears as a white to light yellow powder or crystal and has a melting point of approximately 119°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate typically involves the reaction of 4-nitrobenzyl bromide with (2S,4S)-2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylic acid . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate can undergo oxidation to form disulfides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate is used as a synthetic intermediate in the preparation of carbapenem antibiotics, which are crucial in treating bacterial infections .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new antibiotics and enzyme inhibitors.
Industry: The compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and as a building block in the production of complex molecules .
Mechanism of Action
The mechanism of action of (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the activity of these enzymes by mimicking the natural substrates, thereby preventing the bacteria from synthesizing essential components for their survival . The nitrobenzyl group plays a crucial role in binding to the active site of the enzyme, while the dimethylcarbamoyl and mercaptopyrrolidine moieties enhance the binding affinity and specificity.
Comparison with Similar Compounds
(2S,4S)-2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylic Acid: This compound is structurally similar but lacks the nitrobenzyl group.
4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate: This compound has a similar structure but may differ in stereochemistry.
Uniqueness: The presence of both the nitrobenzyl and dimethylcarbamoyl groups in (2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-Mercaptopyrrolidine-1-Carboxylate makes it unique. These groups contribute to its high binding affinity and specificity towards bacterial enzymes, making it a valuable intermediate in the synthesis of carbapenem antibiotics .
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLBNJWGUYQZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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